Spectroscopic Characterization of 3-(4-Nitrobenzyl)-1,3-benzoxazol-2(3H)-one: An In-depth Technical Guide
Spectroscopic Characterization of 3-(4-Nitrobenzyl)-1,3-benzoxazol-2(3H)-one: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical applications of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By integrating established principles with field-proven insights, this guide offers a robust framework for the unambiguous identification and purity assessment of this and related benzoxazolone derivatives, which are of significant interest in medicinal chemistry.[1][2][3]
Introduction: The Significance of Spectroscopic Characterization
The 1,3-benzoxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4] The introduction of a 4-nitrobenzyl substituent at the N-3 position can significantly modulate the molecule's biological and photophysical properties.[5] Therefore, rigorous spectroscopic characterization is paramount to confirm the chemical identity, structural integrity, and purity of 3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one, ensuring the reliability and reproducibility of subsequent biological or material science investigations.[1]
This guide follows a logical workflow, beginning with techniques that reveal the molecular framework and functional groups (NMR and FT-IR), followed by methods that probe its electronic properties (UV-Vis) and determine its molecular weight and fragmentation patterns (MS).
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one is presented below, highlighting the key structural motifs that will be probed by various spectroscopic techniques.
Caption: Molecular structure of 3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in the molecule.[1]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved; sonication may be necessary.[1]
-
Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
The predicted ¹H NMR spectrum of 3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the benzoxazolone core.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | d | 2H | H-ortho to NO₂ | Deshielded by the strong electron-withdrawing nitro group. |
| ~7.50 | d | 2H | H-meta to NO₂ | Less deshielded than ortho protons. |
| ~7.20-7.00 | m | 4H | Aromatic protons of benzoxazolone | Complex multiplet due to coupling between adjacent protons. |
| ~5.10 | s | 2H | -CH₂- | Singlet due to no adjacent protons; deshielded by the adjacent nitrogen and aromatic ring. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Data Acquisition:
-
Acquire the spectrum on the same NMR spectrometer.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to encompass the expected range for carbon signals (e.g., 0-180 ppm).
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The predicted ¹³C NMR chemical shifts are presented below.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.0 | C=O | Carbonyl carbon of the benzoxazolone ring. |
| ~148.0 | C-NO₂ | Aromatic carbon attached to the nitro group. |
| ~143.0 | Quaternary C (benzoxazolone) | Aromatic carbons of the benzoxazolone ring attached to N and O. |
| ~130.0 | Quaternary C (nitrobenzyl) | Aromatic carbon of the nitrobenzyl ring attached to the CH₂ group. |
| ~129.0 | CH (nitrobenzyl) | Aromatic CH carbons of the nitrobenzyl ring. |
| ~124.0 | CH (nitrobenzyl) | Aromatic CH carbons of the nitrobenzyl ring. |
| ~122.0 - 110.0 | CH (benzoxazolone) | Aromatic CH carbons of the benzoxazolone ring. |
| ~45.0 | -CH₂- | Methylene carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]
Experimental Protocol: FT-IR
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument's software will automatically generate the final absorbance or transmittance spectrum.[1]
-
Predicted FT-IR Spectrum and Interpretation
The characteristic IR absorption bands for 3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one are summarized below.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~1780-1760 | C=O stretch | Carbonyl (lactone) in benzoxazolone |
| ~1600-1450 | C=C stretch | Aromatic rings |
| ~1520 and ~1340 | N-O asymmetric and symmetric stretch | Nitro group (NO₂) |
| ~1250 | C-N stretch | Amide-like C-N |
| ~1200 | C-O stretch | Ether-like C-O in benzoxazolone |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Benzoxazolone derivatives are known to absorb UV radiation.[6][7][8]
Experimental Protocol: UV-Vis
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 10⁻⁵ M).[9]
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to record the baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).[1]
-
Identify the wavelength(s) of maximum absorption (λₘₐₓ).
-
Predicted UV-Vis Spectrum and Interpretation
The UV-Vis spectrum of 3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one is expected to show absorption bands corresponding to π → π* transitions within the aromatic systems.
| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~280-290 | High | π → π* of the benzoxazolone system |
| ~260-270 | Moderate | π → π* of the nitrobenzyl system |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[2]
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental formula.[1]
-
Predicted Mass Spectrum and Interpretation
| Predicted m/z | Ion | Interpretation |
| 271.07 | [M+H]⁺ | Protonated molecular ion |
| 293.05 | [M+Na]⁺ | Sodium adduct of the molecular ion |
| 135.04 | [C₇H₅NO₂]⁺ | Fragment corresponding to the benzoxazolone moiety |
| 136.04 | [C₇H₆NO₂]⁺ | Fragment corresponding to the protonated nitrobenzyl moiety |
Workflow and Data Integration
The comprehensive characterization of 3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one relies on the synergistic integration of data from all the aforementioned spectroscopic techniques.
Caption: General workflow for the spectroscopic characterization of novel compounds.[1]
Conclusion
The suite of spectroscopic techniques detailed in this guide provides a powerful and essential toolkit for the unambiguous characterization of 3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one. By systematically applying NMR, FT-IR, UV-Vis, and Mass Spectrometry, researchers can confidently verify the structure, purity, and electronic properties of this and other novel chemical entities, thereby ensuring the integrity of their scientific endeavors. The interpretation of the combined data from these methods allows for a holistic understanding of the molecule's chemical nature, which is a critical prerequisite for its further development and application.
References
-
Determination of Acid Dissociation Constants of Some 2-(3H) –Benzoxazolone Derivatives by UV–Vis Spectrophotometry - SID. Available at: [Link]
-
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I - SciELO. Available at: [Link]
-
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I - SciELO. Available at: [Link]
-
(PDF) A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I - ResearchGate. Available at: [Link]
-
A theoretical view on the stereochemistry of 1,3-benzoxazol-2-(3H)-ylidenes obtained from double vinylic substitution - SciELO. Available at: [Link]
-
Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Available at: [Link]
-
Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed. Available at: [Link]
-
Identification and Characterization of benzo[d]oxazol-2(3H)-one Derivatives as the First Potent and Selective Small-Molecule Inhibitors of Chromodomain Protein CDYL - PubMed. Available at: [Link]
-
Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials - MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. esisresearch.org [esisresearch.org]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
